3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-Amino-2-chloro-6-(trifluoromethyl)pyridine, is a significant area of research in the agrochemical and pharmaceutical industries . The synthesis process involves a combination of liquid-phase/vapor–phase reactions . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, a trifluoromethyl group (-CF3), a chlorine atom, and an amino group (-NH2). The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Chemical Reactions Analysis
The chloride in the compound can be transformed into different intermediates through various reactions, such as Pd-catalyzed coupling reactions .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3-Amino-2-chloro-6-(trifluoromethyl)pyridine”, is found in many FDA-approved drugs . This group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . It’s used in various therapeutic segments such as anti-ulcerative, anti-viral, anti-diabetic, anti-malarial, anti-thrombotic, anti-retroviral, anti-histamine, anti-neoplastic, and Anti-Idiopathic pulmonary fibrosis .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “3-Amino-2-chloro-6-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . They are primarily used for the protection of crops from pests .
Veterinary Applications
Several TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Complex Molecules
“3-Amino-2-chloro-6-(trifluoromethyl)pyridine” can be used in the preparation of complex molecules. For example, it can be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine, via a modified Ullmann reaction .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is an important research topic, and “3-Amino-2-chloro-6-(trifluoromethyl)pyridine” plays a significant role in this field . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP, including “3-Amino-2-chloro-6-(trifluoromethyl)pyridine”, will be discovered in the future .
Mechanism of Action
Target of Action
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The compound selectively enhances STAT1 transcription activity .
Mode of Action
The biological activities of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, leading to changes in their function and resulting in the desired effects.
Biochemical Pathways
It is known that the compound plays a role in the protection of crops from pests , suggesting that it may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The result of the action of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is the protection of crops from pests . In the pharmaceutical industry, it selectively enhances STAT1 transcription activity , which can have various molecular and cellular effects depending on the context.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZMFLLNSJCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372204 | |
Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
CAS RN |
117519-09-2 | |
Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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